molecular formula C16H13N3O3S B2384697 N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide CAS No. 297763-76-9

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide

Cat. No.: B2384697
CAS No.: 297763-76-9
M. Wt: 327.36
InChI Key: DBPXHLRHLJGVLN-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide is a chemical compound of significant interest in medicinal chemistry research. This molecule features a 4,5,6,7-tetrahydrobenzo[b]thiophene core, a privileged scaffold recognized for its diverse biological activities. Researchers utilize this and related compounds as key intermediates in the synthesis of complex heterocyclic systems for pharmacological evaluation . The structural framework of this compound is closely related to derivatives that have demonstrated promising anti-inflammatory properties through in silico molecular docking studies, showing strong affinity to the 5-lipoxygenase (5-LOX) enzyme . This mechanism is a valuable target for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with a potentially improved safety profile . Furthermore, analogs based on the 4,5,6,7-tetrahydrobenzo[b]thiophene structure have been investigated as inhibitors of critical enzymes involved in cancer cell metabolism, such as pyruvate dehydrogenase kinase (PDK-1) and lactate dehydrogenase A (LDHA), highlighting their relevance in anticancer research . The core structure is also frequently explored in the development of new antioxidant agents . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c17-9-13-12-3-1-2-4-14(12)23-16(13)18-15(20)10-5-7-11(8-6-10)19(21)22/h5-8H,1-4H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPXHLRHLJGVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Formation via the Gewald Reaction

The tetrahydrobenzo[b]thiophene scaffold is synthesized using the Gewald reaction, a three-component condensation involving cyclohexanone, malononitrile, and elemental sulfur. This step forms 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Intermediate 3), a critical precursor.

Reaction Conditions

Component Quantity Solvent Base Temperature Time Yield
Cyclohexanone 1.0 eq Ethanol Morpholine 0–5°C → rt 1 h 85%
Malononitrile 1.1 eq Ethanol Morpholine 0–5°C → rt 1 h 85%
Sulfur (S₈) 1.2 eq Ethanol Morpholine 0–5°C → rt 1 h 85%

The reaction proceeds via enamine formation between cyclohexanone and malononitrile, followed by cyclization with sulfur to yield the aminothiophene core. Morpholine acts as both base and catalyst, while ethanol ensures solubility of intermediates.

Acylation with 4-Nitrobenzoyl Chloride

The amine group of Intermediate 3 undergoes acylation with 4-nitrobenzoyl chloride to introduce the nitrobenzamide moiety. This step is critical for achieving the target compound’s structural integrity.

Optimized Acylation Protocol

Parameter Details
Acylating agent 4-Nitrobenzoyl chloride (1.2 eq)
Base Triethylamine (2.5 eq)
Solvent Dioxane or Dichloromethane
Temperature 60°C
Time 4–6 hours
Yield 70–75%

The use of excess triethylamine ensures neutralization of HCl generated during the reaction, preventing protonation of the amine nucleophile. Dioxane enhances reactivity at elevated temperatures, while dichloromethane offers a milder alternative for heat-sensitive intermediates.

Reaction Optimization and Challenges

Base and Solvent Selection

  • Base Impact : Morpholine in the Gewald reaction outperforms diethylamine due to its higher boiling point and stability under reflux conditions.
  • Solvent Effects : Ethanol’s polarity facilitates the Gewald reaction, whereas dioxane’s high dielectric constant accelerates acylation kinetics.

Temperature and Time Dependence

  • Gewald Reaction : Lower initial temperatures (0–5°C) prevent side reactions such as polymerization of malononitrile. Graduient warming to room temperature ensures complete cyclization.
  • Acylation : Elevated temperatures (60°C) reduce reaction time from 12 hours to 4–6 hours without compromising yield.

Purity and Side Products

Common impurities include:

  • Over-acylated derivatives : Controlled by stoichiometric precision (1.2 eq acylating agent).
  • Hydrolyzed nitro groups : Mitigated by anhydrous conditions and molecular sieves.

Characterization and Analytical Data

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, 2H, Ar–H), 7.95 (d, 2H, Ar–H), 3.78 (s, 1H, NH), 2.70–2.50 (m, 4H, cyclohexyl–H), 1.80–1.70 (m, 4H, cyclohexyl–H).
  • ¹³C NMR : δ 167.2 (C=O), 150.1 (NO₂–Ar), 132.5 (thiophene–C), 118.6 (CN), 106.5 (thiophene–C3).

Infrared Spectroscopy (IR)

  • Peaks at 2210 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O), and 1520 cm⁻¹ (asymmetric NO₂ stretch).

Mass Spectrometry

  • LC-MS (ES+) : m/z 327.36 [M+H]⁺, consistent with molecular formula C₁₆H₁₃N₃O₃S.

Applications and Derivatives

While the primary application of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide remains undisclosed in public literature, structural analogs serve as intermediates in histone deacetylase (HDAC) inhibitors and anticancer agents. Derivatives with modified acyl groups exhibit enhanced bioactivity, underscoring the versatility of this scaffold.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features :

  • The tetrahydrobenzo[b]thiophene core adopts a half-chair conformation, as observed in related benzamide derivatives .

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their properties:

Compound Name Substituents/R-Groups Key Features Biological Activity (if reported) Reference
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide R = 4-Nitrobenzamide Strong electron-withdrawing nitro group; planar benzamide moiety Not explicitly reported
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (19) R = Chloroacetamide Chlorine substituent enhances electrophilicity; used as precursor Cytotoxicity against H1299 cells
N-(3-Cyano-...-2-yl)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide (21b) R = Pyrazolo-pyridinyl acetamide Bulky heterocyclic substituent; enhanced π-π stacking potential Cytotoxicity screening
N-(3-Cyano-...-2-yl)-2-hydrazinyl acetamide (24) R = Hydrazinyl acetamide Free hydrazine group enables Schiff base formation; versatile intermediate Intermediate for further derivatization
N-(3-Benzoyl-...-2-yl)-4-chlorobenzamide (II) R = 4-Chlorobenzamide Chlorine substituent; similar core with benzoyl group Crystallographic studies
(E)-2-Benzylidene-N-(3-cyano-...-2-yl)hydrazine-1-carboxamide derivatives R = Hydrazine-carboxamide with arylidene α-Glucosidase inhibitors; nitro or methoxy substituents modulate activity IC₅₀ values: 2.1–8.7 µM

Biological Activity

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer and metabolic diseases. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of the benzo[b]thiophene core followed by the introduction of cyano and nitro groups. Various spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

1. Inhibition of Kinases

Research has identified N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) derivatives as potent inhibitors of specific kinases. Notably, compounds in this class have shown significant inhibitory activity against JNK2 and JNK3 kinases. For instance, certain derivatives exhibited pIC50 values of 6.7 and 6.6 against JNK3, indicating strong potency in inhibiting these enzymes involved in various signaling pathways related to inflammation and cancer progression .

2. Modulation of Liver Pyruvate Kinase

Another area of interest is the modulation of liver pyruvate kinase (PKL), which plays a crucial role in glycolysis and energy metabolism. Compounds derived from N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) have been investigated for their ability to modulate PKL activity. For example, one study highlighted a specific derivative (PKL-05) that demonstrated promising characteristics for further development as a therapeutic agent for hepatocellular carcinoma (HCC) and non-alcoholic fatty liver disease (NAFLD) .

Case Studies

  • JNK Inhibition Study : A study exploring the structure-activity relationship (SAR) of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) derivatives showed that modifications in the molecular structure significantly affected their inhibitory potency against JNK kinases. The unique binding mode observed through X-ray crystallography indicated that these compounds could serve as lead molecules for developing selective kinase inhibitors .
  • PKL Modulation : Research focused on PKL modulation revealed that specific derivatives could effectively alter PKL activity, suggesting their potential utility in treating metabolic disorders linked to liver function abnormalities .

Data Table: Biological Activity Summary

Compound NameTarget EnzymepIC50 ValueBiological Activity
PKL-05PKLNot specifiedModulates glycolysis; potential in HCC/NAFLD
5aJNK36.7Potent inhibitor
11aJNK26.6Potent inhibitor

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and amide bond formation. Distinct peaks for cyano (-CN, ~110 ppm) and nitro (-NO2_2, ~150 ppm) groups confirm functionality .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity. A single spot under UV (254 nm) indicates homogeneity .
  • Melting Point Analysis : Sharp melting ranges (e.g., 170–170.5°C) suggest purity, though derivatives with identical melting points require complementary techniques (e.g., IR, mass spectrometry) for differentiation .

How can researchers optimize multi-step synthesis routes involving protective groups and deprotection steps for derivatives?

Q. Advanced

  • Protective Group Selection : Acetyl groups are preferred for phenolic –OH protection due to stability under coupling conditions and mild deprotection (e.g., K2_2CO3_3 in methanol). Avoid bulkier groups that hinder reaction kinetics .
  • Stepwise Monitoring : Use TLC or HPLC after each step to isolate intermediates. For example, in SIM-53B synthesis, diacetate intermediate 3 is purified before deprotection to avoid side products .
  • Scalability : Replace volatile solvents (e.g., dichloromethane) with ethanol or acetonitrile for safer scale-up. Microwave-assisted steps improve reproducibility in large batches .

What methodologies are recommended for evaluating the in vitro biological activity of this compound?

Q. Basic

  • Cytotoxicity Assays : Test against cancer cell lines (e.g., H1299 lung cancer) using MTT or SRB assays. Compounds like 21b and 23 are evaluated at 10–100 μM concentrations over 48–72 hours .
  • Enzyme Inhibition Studies : For α-glucosidase inhibition, measure IC50_{50} values via spectrophotometric assays. Derivatives with hydrazine-carboxamide moieties show enhanced activity due to hydrogen bonding with catalytic residues .

How should discrepancies in spectral data or physical properties between synthesized batches be systematically investigated?

Q. Advanced

  • Comparative Analysis : If melting points overlap (e.g., 170°C for distinct derivatives), use IR spectroscopy to differentiate functional groups (e.g., –CN vs. –COOR) .
  • Batch Variability : Trace solvent residues (e.g., DMF) or moisture content can alter melting points. Conduct Karl Fischer titration and GC-MS to identify impurities .
  • X-ray Crystallography : Resolve structural ambiguities by determining crystal structures, as done for Mycobacterium tuberculosis antigen conjugates .

What advanced strategies are employed to study the structure-activity relationship (SAR) of thiophene-based derivatives?

Q. Advanced

  • Substituent Variation : Modify the nitrobenzamide group (e.g., replace –NO2_2 with –CF3_3) to assess electronic effects on bioactivity. Fluorinated analogs in salicylihalamide derivatives show enhanced cytotoxicity .
  • Pharmacophore Mapping : Use molecular docking to predict interactions with targets like EGFR/HER2. Pyrazolo-pyridine hybrids (21b ) exhibit dual inhibition via π-π stacking and hydrophobic interactions .

What are the advantages of microwave-assisted synthesis over conventional methods for tetrahydrobenzo[b]thiophene derivatives?

Q. Advanced

  • Efficiency : Reactions complete in 5–30 minutes vs. hours/days. For example, N’-substituted formimidamides are synthesized in 5 minutes at 78°C under microwave .
  • Yield Improvement : Reduced side reactions (e.g., oxidation) due to precise temperature control. Gewald reaction yields increase from 60% (conventional) to >95% (microwave) .

How to design experiments to assess compound stability under various storage conditions?

Q. Advanced

  • Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–12 weeks. Monitor decomposition via HPLC .
  • Inert Atmosphere Storage : Store under argon or nitrogen to prevent oxidation of thiophene or nitro groups. Use amber vials to block light-induced degradation .

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